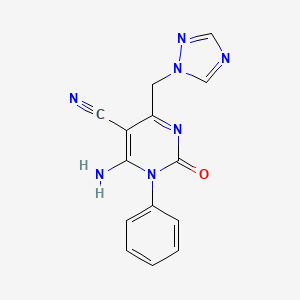
6-amino-2-oxo-1-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-2-oxo-1-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C14H11N7O and its molecular weight is 293.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-amino-2-oxo-1-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N6O. Its structure includes a pyrimidine ring and a triazole moiety, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to 6-amino derivatives. For instance, the encapsulation of similar pyrimidine derivatives in liposomes has shown significant cytotoxic effects against cancer cell lines such as HeLa. In vitro studies demonstrated a reduction in cell viability by approximately 75.91% at a concentration of 20 μg/mL . Moreover, in vivo studies using sarcoma 180 tumor models indicated tumor inhibition rates of 66.47% for liposomal formulations compared to lower rates for free compounds and standard treatments like 5-fluorouracil .
The mechanism through which 6-amino derivatives exert their antitumor effects often involves the induction of apoptosis and inhibition of cell proliferation. The MTT assay results indicated that the treatment significantly reduced mitochondrial activity in cancer cells, suggesting that these compounds may disrupt cellular metabolism critical for tumor growth .
Study on Pyrimidine Derivatives
In a comprehensive study focusing on various pyrimidine derivatives including those similar to our compound, researchers found that modifications in the structure could enhance biological activity. The study utilized both free and encapsulated forms of these compounds to assess their efficacy against different cancer types .
| Compound Type | Cytotoxicity (HeLa Cells) | Tumor Inhibition Rate (%) |
|---|---|---|
| Free Form | 75.91% | 14.47% |
| Liposomal Form | - | 66.47% |
| Standard Treatment | - | 50.46% |
Pharmacological Implications
The promising results from studies involving similar compounds suggest that 6-amino-2-oxo derivatives could be developed into effective antitumor agents with further research. Their ability to encapsulate within liposomes enhances bioavailability and reduces systemic toxicity, making them suitable candidates for further clinical evaluation.
Propriétés
IUPAC Name |
6-amino-2-oxo-1-phenyl-4-(1,2,4-triazol-1-ylmethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O/c15-6-11-12(7-20-9-17-8-18-20)19-14(22)21(13(11)16)10-4-2-1-3-5-10/h1-5,8-9H,7,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDXICBCKPZZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=NC2=O)CN3C=NC=N3)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














